Tetramethylcyclopentadienyl lithium
Description
Tetramethylcyclopentadienyl lithium (LiC₅H(CH₃)₄) is a lithium salt of a tetramethyl-substituted cyclopentadienyl ligand. Its IUPAC name is lithium; 1,2,4,5-tetramethylcyclopenta-1,3-diene (CAS: 82061-21-0) . Structurally, it features a cyclopentadienyl ring with four methyl substituents, creating a sterically hindered and electron-rich ligand system. The compound is commercially available in high purity (≥97%) and serves as a precursor for synthesizing organometallic complexes, particularly in coordination chemistry and catalysis .
Key applications include its use in preparing chiral monodentate phosphine ligands, such as PhP[(C₅Me₄)₂], via oxidative coupling of two tetramethylcyclopentadienyl groups . It also forms part of dinuclear zirconium and hafnium complexes, which exhibit reactivity with substrates like isocyanates and CO₂ .
Properties
Molecular Formula |
C9H13Li |
|---|---|
Molecular Weight |
128.2 g/mol |
IUPAC Name |
lithium;1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Li/c1-6-5-7(2)9(4)8(6)3;/h5H,1-4H3;/q-1;+1 |
InChI Key |
NUPLRAQJROXLAH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[C-]1C=C(C(=C1C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Lithium Salts
Research Findings and Discussion
- Ligand Design : The tetramethyl substitution in LiC₅H(CH₃)₄ balances steric and electronic effects, enabling the synthesis of chiral phosphine ligands inaccessible with bulkier analogs .
- Stability Trade-offs : While methyl groups enhance thermal stability, they may limit access to certain reaction pathways compared to less-substituted ligands .
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